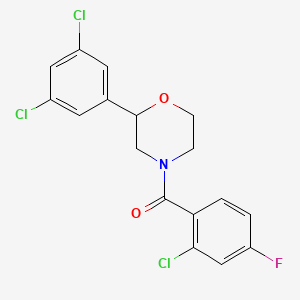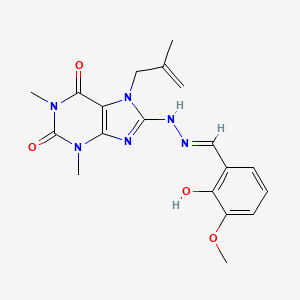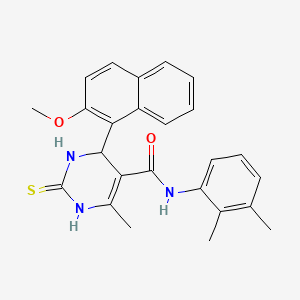
2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of this compound is 429.6 g/mol . The InChI string representation of the molecule isInChI=1S/C22H31N5O2S/c1-18-7-8-20 (17-19 (18)2)30 (28,29)27-15-13-26 (14-16-27)22-10-9-21 (23-24-22)25-11-5-3-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3 . The Canonical SMILES representation is CC1=C (C=C (C=C1)S (=O) (=O)N2CCN (CC2)C3=NN=C (C=C3)N4CCCCCC4)C . Physical and Chemical Properties Analysis
The compound has a molecular weight of 429.6 g/mol . It has a topological polar surface area of 78 Ų and a complexity of 638 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Dimethyl Sulfomycinamate
One significant application involves the synthesis of dimethyl sulfomycinamate, a derivative related to the sulfomycin family of thiopeptide antibiotics. The methodology encompasses a 13-step process through Bohlmann-Rahtz heteroannulation, demonstrating total regiocontrol in creating 2,3,6-trisubstituted pyridines. This synthesis represents an essential step in developing antibiotics and studying their mechanism of action (Bagley et al., 2005).
Multicomponent Heteroannulation Reactions
Another application is observed in the one-pot synthesis of polysubstituted pyridines, showcasing a mild three-component heteroannulation reaction that proceeds without an additional acid catalyst. This approach is instrumental in constructing dimethyl sulfomycinamate and highlights the versatility of the chemical in facilitating the synthesis of complex heterocyclic structures under benign conditions (Xiong et al., 2004).
Generation and Trapping of Reactive Intermediates
The chemical also finds application in generating and trapping 5,6-dimethylenepyrimidin-4-ones through Diels-Alder and Michael additions. This process illustrates its utility in creating reactive intermediates that can be efficiently utilized in further synthetic steps to generate structurally diverse compounds (Tomé et al., 1996).
Polymer Synthesis
Moreover, it contributes to the development of poly(arylene ether sulfone) materials with specific properties, such as hydroxide conductivity and alkaline stability, by acting as a precursor or intermediate in the synthesis of polymers bearing multiple benzyl-type quaternary ammonium pendants. These materials are significant for their potential applications in fuel cells and other areas requiring stable, conductive polymers (Shi et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound (6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-methylpiperidin-1-yl)methanone is currently unknown
Result of Action
The molecular and cellular effects of (6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-methylpiperidin-1-yl)methanone’s action are currently unknown
Eigenschaften
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-8-10-22(11-9-14)20(23)17-5-7-19(21-13-17)26(24,25)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXDWVMHUOOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2564601.png)
![1-(3-bromophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea](/img/structure/B2564602.png)



![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)

